molecular formula C22H26N2O3 B5149469 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B5149469
M. Wt: 366.5 g/mol
InChI Key: KJMQNUMJLDQMKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as Lu AE58054, is a novel compound that has been developed for the treatment of cognitive impairments associated with Alzheimer's disease. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mechanism of Action

The exact mechanism of action of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is not fully understood, but it is believed to act as a selective 5-HT6 receptor antagonist. This receptor is involved in the regulation of cognitive function and is thought to play a role in the pathogenesis of Alzheimer's disease. By blocking this receptor, 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 may improve cognitive function and reduce the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce the deposition of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease. In addition, 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is its ability to improve cognitive function in animal models of Alzheimer's disease. This makes it a valuable tool for studying the pathogenesis of Alzheimer's disease and for developing new treatments for this condition. However, there are also some limitations to using 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its effects may be influenced by other factors, such as age and sex, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054. One area of interest is the development of more selective 5-HT6 receptor antagonists that may have fewer side effects than 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054. Another area of interest is the evaluation of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for further studies to elucidate the mechanism of action of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 and to better understand its effects on cognitive function and brain pathology in Alzheimer's disease.
Conclusion:
In conclusion, 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 is a novel compound that has shown promising results in preclinical studies for the treatment of cognitive impairments associated with Alzheimer's disease. Its mechanism of action is not fully understood, but it is believed to act as a selective 5-HT6 receptor antagonist. Further research is needed to fully understand the effects of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 and to develop more effective treatments for Alzheimer's disease.

Synthesis Methods

The synthesis of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 involves the condensation of 1-(2-methoxyphenyl)piperazine with 2,3-dihydro-1H-inden-5-ol in the presence of acetic anhydride. The resulting product is then acetylated with acetic anhydride to produce 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 has been extensively studied in preclinical models of Alzheimer's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease and to reduce the deposition of amyloid beta plaques in the brain. Clinical trials are currently underway to evaluate the safety and efficacy of 1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(2-methoxyphenyl)piperazine AE58054 in humans.

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-26-21-8-3-2-7-20(21)23-11-13-24(14-12-23)22(25)16-27-19-10-9-17-5-4-6-18(17)15-19/h2-3,7-10,15H,4-6,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMQNUMJLDQMKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.